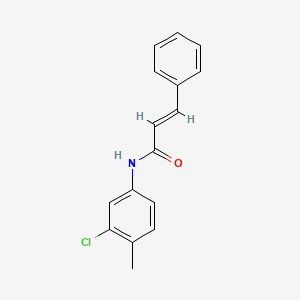
N-(2-furylmethyl)-4-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-4-isopropylbenzamide, also known as FMA-1, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mechanism of Action
The exact mechanism of action of N-(2-furylmethyl)-4-isopropylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, this compound may be able to alter gene expression and cellular processes, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have neuroprotective effects. Specifically, this compound has been found to protect neurons from damage caused by oxidative stress, which is a common mechanism of neurodegeneration. Additionally, this compound has been found to have anti-angiogenic properties, which could be useful in the development of drugs for the treatment of diseases characterized by excessive blood vessel growth, such as cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-furylmethyl)-4-isopropylbenzamide is its high purity and reliability of synthesis. This makes it a valuable tool for scientific research, as researchers can be confident in the quality of the compound they are using. Additionally, this compound has been found to have low toxicity in vitro, making it a safe compound to work with in the lab. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving N-(2-furylmethyl)-4-isopropylbenzamide. One potential avenue is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, the development of new synthesis methods for this compound could lead to improvements in yield and purity, making it an even more valuable tool for scientific research.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-4-isopropylbenzamide involves the reaction of 4-isopropylbenzoyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity, making it a reliable method for the production of this compound.
Scientific Research Applications
N-(2-furylmethyl)-4-isopropylbenzamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)12-5-7-13(8-6-12)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLHGBBENDNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)

![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)


![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)


methanone](/img/structure/B5782392.png)

![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)
